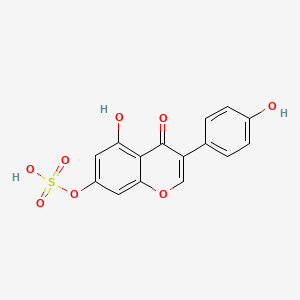

Genistein 7-sulfate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

182322-62-9 |

|---|---|

Molekularformel |

C15H10O8S |

Molekulargewicht |

350.3 g/mol |

IUPAC-Name |

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18/h1-7,16-17H,(H,19,20,21) |

InChI-Schlüssel |

DKEIWIJUHWVGRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Genistein 7-sulfate: A Technical Guide for Researchers

Abstract

Genistein, a prominent isoflavone found in soy, has garnered significant attention for its potential therapeutic applications. Its biological activity is, however, influenced by its metabolism, with sulfated conjugates like Genistein 7-sulfate being major circulating forms. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes. Detailed experimental protocols for its chemical synthesis, purification, and analytical characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, this document elucidates the key signaling pathways modulated by genistein, namely the PI3K/Akt/mTOR and NF-κB pathways, with illustrative diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development working with isoflavone metabolites.

Introduction

Genistein (4',5,7-trihydroxyisoflavone) is a naturally occurring isoflavone with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. In vivo, genistein undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. This compound is one of the primary metabolites found in circulation and its biological effects may differ from the parent aglycone[3][4]. Therefore, the availability of pure this compound is crucial for in-depth pharmacological and mechanistic studies.

This whitepaper outlines a practical approach to the chemical synthesis of this compound and provides detailed methodologies for its characterization, ensuring researchers have access to a well-defined and reliable compound for their investigations.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective sulfation of the 7-hydroxyl group of genistein. A common method involves the use of a sulfating agent in an appropriate solvent.

Experimental Protocol: Synthesis

A reported method for the synthesis of genistein sulfates involves direct esterification with concentrated sulfuric acid[5].

Materials:

-

Genistein (≥98% purity)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Pyridine (or another suitable base)

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve Genistein (1 equivalent) in a suitable dry solvent such as pyridine or a mixture of DCM and pyridine under an inert atmosphere (e.g., nitrogen or argon). The use of pyridine as a solvent and base can facilitate the reaction.

-

Sulfation: Cool the solution in an ice bath (0 °C). Slowly add a sulfating agent, such as a solution of sulfur trioxide pyridine complex or chlorosulfonic acid (1-1.2 equivalents), dropwise to the stirred solution. The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Prepare a standard solution of Genistein and a solution of the synthesized this compound in a suitable solvent (e.g., methanol or DMSO).

-

Inject the samples into the HPLC system.

-

Monitor the elution profile at a wavelength of 262 nm.

-

The retention time of this compound is expected to be shorter than that of genistein due to its increased polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides molecular weight confirmation and structural information.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

-

Use the same column and mobile phase conditions as described for HPLC analysis.

MS/MS Conditions:

-

Operate the mass spectrometer in negative ion mode.

-

The expected precursor ion ([M-H]⁻) for this compound is m/z 349.

-

A characteristic product ion resulting from the loss of SO₃ is m/z 269 (corresponding to the genistein aglycone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for unambiguous structure elucidation. The sulfation at the 7-position will induce characteristic shifts in the NMR spectrum compared to the parent genistein.

While a full experimental spectrum should be acquired, the following are expected changes based on the structure:

-

¹H NMR: The signals corresponding to the protons on the A-ring of the isoflavone skeleton, particularly H-6 and H-8, will be shifted downfield upon sulfation at the 7-position.

-

¹³C NMR: The carbon atom at the 7-position (C-7) will show a significant downfield shift, while adjacent carbons (C-6 and C-8) will also be affected.

Data Presentation

The following tables summarize the key analytical data for Genistein and this compound.

Table 1: HPLC and LC-MS/MS Data

| Compound | Retention Time (Relative) | [M-H]⁻ (m/z) | Major Fragment Ion (m/z) |

| Genistein | Longer | 269 | 133 |

| This compound | Shorter | 349 | 269 |

Table 2: Key ¹H NMR Chemical Shift (δ) Comparison (in DMSO-d₆)

| Proton | Genistein (ppm) | This compound (ppm) (Predicted) |

| H-2 | ~8.3 | ~8.4 |

| H-6 | ~6.2 | ~6.4 |

| H-8 | ~6.4 | ~6.6 |

| H-2', H-6' | ~7.4 | ~7.4 |

| H-3', H-5' | ~6.8 | ~6.8 |

Table 3: Key ¹³C NMR Chemical Shift (δ) Comparison (in DMSO-d₆)

| Carbon | Genistein (ppm) | This compound (ppm) (Predicted) |

| C-2 | ~154 | ~154 |

| C-4 | ~180 | ~180 |

| C-5 | ~162 | ~161 |

| C-7 | ~164 | ~157 |

| C-9 | ~157 | ~157 |

| C-4' | ~157 | ~157 |

Signaling Pathways Modulated by Genistein

Genistein is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of Genistein and its metabolites.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Genistein has been shown to inhibit this pathway at multiple levels.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Genistein has been demonstrated to suppress the activation of NF-κB.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

References

- 1. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genistein, a soy isoflavone, up-regulates expression of antioxidant genes: involvement of estrogen receptors, ERK1/2, and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Activity of Genistein 7-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy, has been the subject of extensive research for its potential health benefits, including anti-cancer and anti-inflammatory properties. In vivo, genistein is rapidly metabolized into conjugates, with Genistein 7-sulfate being one of the major circulating forms. Understanding the direct biological activity of this metabolite is crucial for elucidating the mechanisms behind genistein's effects. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The evidence strongly indicates that this compound is largely biologically inactive in its conjugated form. Any observed in vitro effects of genistein conjugates are often attributed to their hydrolysis back to the active aglycone, genistein.

Comparative Biological Activity: Genistein vs. This compound

The central theme emerging from in vitro studies is the stark contrast in biological activity between genistein and its 7-sulfate metabolite. While genistein exhibits a range of effects on cell proliferation, estrogenicity, and enzyme activity, this compound is generally considered inactive in its sulfated form.

Cell Proliferation

In vitro studies on breast cancer cell lines have demonstrated that this compound does not share the anti-proliferative or proliferative effects of its parent compound.

| Cell Line | Compound | Concentration Range Tested | Observed Effect on Proliferation | Reference |

| MCF-7 (ER+) | This compound | Not specified | No effect | [1] |

| Genistein | 25.6 nM - 3.2 µM | Stimulated growth | [1] | |

| Genistein | > 10 µM | Inhibited growth | [1] | |

| T47D (ER+) | This compound | Not specified | No effect | [1] |

| Genistein | 25.6 nM - 3.2 µM | Stimulated growth | [1] | |

| Genistein | > 10 µM | Inhibited growth | ||

| MCF-10A (non-tumorigenic) | This compound | Not specified | No effect | |

| Genistein | 25.6 nM - 640 nM | Slightly induced growth |

Table 1: In Vitro Effects of Genistein and this compound on Breast Cell Proliferation.

Estrogenic Activity

The estrogenic activity of genistein is well-documented and is mediated through its interaction with estrogen receptors (ERs). The sulfation at the 7-position is believed to significantly hinder this interaction, rendering this compound inactive as an estrogenic agent in its conjugated form. Studies have shown that genistein conjugates, including sulfates, have a much lower binding affinity for ERs compared to the aglycone.

Anti-inflammatory and Enzyme Inhibition Activities

While extensive data exists for the anti-inflammatory and enzyme-inhibiting properties of genistein, there is a notable lack of in vitro studies directly assessing these activities for this compound. The prevailing hypothesis is that, similar to its effects on cell proliferation and estrogenicity, the sulfate conjugate is likely inactive. Any potential in vivo anti-inflammatory effects would likely depend on the conversion of this compound back to genistein by sulfatases in target tissues.

The Critical Role of Metabolism

The biological inactivity of this compound underscores the critical role of metabolism in determining the ultimate effects of genistein in vivo. The deconjugation of this compound back to its active aglycone form by sulfatases is a key step for its biological activity.

Caption: Comparative bioactivity of Genistein and its 7-sulfate metabolite.

Experimental Protocols

Detailed below are representative protocols for in vitro assays that can be utilized to assess the biological activity of this compound. These methods are based on established protocols used for genistein and other flavonoids.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D) and a non-tumorigenic cell line (e.g., MCF-10A).

-

Complete culture medium appropriate for each cell line.

-

Genistein and this compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

96-well plates.

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and genistein (as a positive control). Include a vehicle control (DMSO).

-

Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: A typical workflow for an MTT-based cell proliferation assay.

Estrogen Receptor Binding Assay

This competitive binding assay measures the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor.

Materials:

-

Purified estrogen receptor α (ERα) and/or ERβ.

-

Radiolabeled estradiol (e.g., [³H]17β-estradiol).

-

Genistein and this compound.

-

Assay buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate a fixed concentration of ER with a fixed concentration of radiolabeled estradiol in the presence of increasing concentrations of unlabeled this compound or genistein.

-

After incubation, separate the receptor-bound and free radiolabeled estradiol.

-

Quantify the amount of receptor-bound radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50).

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS) to stimulate NO production.

-

Genistein and this compound.

-

Griess reagent.

Procedure:

-

Plate macrophage cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or genistein for a specified time.

-

Stimulate the cells with LPS to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Determine the inhibitory effect of the compounds on NO production.

Signaling Pathways: The Inactivity of this compound

Genistein is known to modulate several signaling pathways, including those involved in cell proliferation and inflammation. Key targets include protein tyrosine kinases, Akt, and NF-κB. The sulfation of genistein at the 7-hydroxyl group is predicted to sterically hinder its interaction with the active sites of these molecular targets.

Caption: Hypothesized lack of interaction of this compound with key signaling pathways.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a biologically inactive metabolite of genistein. Its lack of effect on cell proliferation and its presumed inability to interact with key signaling pathways and receptors in its conjugated form highlight the importance of enzymatic deconjugation for the bioactivity of genistein in vivo.

For researchers and drug development professionals, this has several implications:

-

Focus on Aglycone: In vitro studies should continue to focus on the biological activities of the genistein aglycone, as this is the primary active form.

-

Role of Sulfatases: Further research is needed to understand the expression and activity of sulfatases in various tissues, as this will determine the local conversion of this compound to active genistein.

-

In Vivo Relevance: The high circulating levels of inactive conjugates like this compound should be carefully considered when extrapolating in vitro findings to in vivo situations.

Future in vitro research could explore whether this compound has any currently unknown biological activities that are independent of its conversion to genistein. However, based on the current body of literature, the primary role of this compound appears to be that of a circulating, inactive reservoir of its parent compound.

References

The Journey of a Metabolite: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Genistein 7-Sulfate in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits. However, its in vivo activity is largely dictated by its extensive metabolism into various conjugates, including sulfates and glucuronides. Among these, Genistein 7-sulfate emerges as a key metabolite. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its distinct metabolic fate is crucial for deciphering the true biological activity of genistein and for the development of isoflavone-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of Genistein and its Sulfated Metabolites

Following oral administration, genistein is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver, leading to the formation of various phase II metabolites. Sulfation is a major metabolic pathway, resulting in the formation of genistein sulfates.

Quantitative Pharmacokinetic Parameters

While specific pharmacokinetic data for the administration of pure this compound is limited, studies analyzing the metabolites after genistein administration provide valuable insights. In humans, after consumption of a soy beverage, the pharmacokinetic profile of total genistein sulfate has been characterized.

Table 1: Pharmacokinetic Parameters of Genistein Sulfate in Humans Following Oral Consumption of a Soy Beverage

| Parameter | Value | Species | Reference |

| Time to Peak Concentration (Tmax) | 4.5 hours | Human | [1] |

| Apparent Half-life (t1/2) | 5.7 hours | Human | [1] |

Note: These parameters represent total genistein sulfate and may not be specific to the 7-sulfate isomer.

In animal models, particularly rats, genistein is also extensively metabolized to sulfates. Following oral administration of genistein to rats, the plasma concentrations of genistein sulfate are significant, although often lower than those of glucuronide conjugates. In pregnant Sprague-Dawley rats administered genistein, genistein sulfate was identified as one of the primary metabolites in fetal plasma.[2]

Metabolism of Genistein to this compound

The sulfation of genistein is catalyzed by sulfotransferase (SULT) enzymes, which are present in the liver, intestine, and other tissues. The hydroxyl group at the 7-position of the genistein molecule is a primary site for sulfation.

The metabolic conversion of genistein to its sulfated and glucuronidated metabolites is a critical determinant of its bioavailability and biological activity.

References

In Vivo Deconjugation of Genistein 7-Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy, undergoes extensive phase II metabolism in the liver and intestine, leading to the formation of conjugates, primarily glucuronides and sulfates. While these conjugated forms are generally considered less biologically active, the potential for in vivo deconjugation at target tissues to regenerate the active aglycone, genistein, is a critical area of research for understanding its localized therapeutic effects. This technical guide provides a comprehensive overview of the in vivo deconjugation of genistein 7-sulfate, a major circulating metabolite. It summarizes key pharmacokinetic data, details relevant experimental protocols, and illustrates the metabolic and signaling pathways involved. This document is intended to serve as a foundational resource for researchers investigating the nuanced mechanisms of genistein's bioactivity and for professionals in drug development exploring the therapeutic potential of isoflavones.

Introduction: The Significance of Genistein Deconjugation

Genistein has garnered significant attention for its potential roles in the prevention and treatment of various chronic diseases, including cancer, cardiovascular disease, and osteoporosis. Its biological activities are largely attributed to its ability to interact with various cellular targets, including estrogen receptors and protein tyrosine kinases. However, following oral ingestion, genistein is rapidly and extensively metabolized, with this compound being one of its major circulating forms.

The prevailing hypothesis is that sulfated conjugates like this compound can act as a circulating reservoir, delivering the inactive form to target tissues where local enzymatic activity of sulfatases can hydrolyze the sulfate group, releasing the active genistein aglycone. This localized reactivation is crucial for exerting therapeutic effects within specific tissues while minimizing systemic exposure to the active compound. Understanding the dynamics of this deconjugation process is therefore paramount for accurately assessing the in vivo efficacy and safety of genistein and for the development of novel therapeutic strategies based on its targeted delivery.

In Vivo Metabolism and Pharmacokinetics of Genistein

Following absorption, genistein is subject to extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Sulfation of Genistein

Sulfation of genistein is a significant metabolic pathway, with several SULT isoforms implicated in the process. The hydroxyl groups at the 7 and 4' positions of genistein are the primary sites for sulfation.

Pharmacokinetic Parameters

The pharmacokinetic profile of genistein is characterized by a low bioavailability of the free aglycone and a much higher concentration of its conjugated metabolites in the systemic circulation. The table below summarizes key pharmacokinetic parameters of genistein and its conjugates from various in vivo studies.

| Parameter | Species | Dose | Genistein Aglycone | Total Genistein (Aglycone + Conjugates) | Reference |

| Cmax | Human | 50 mg | ~0.05 µM | ~3 µM | [1] |

| Tmax | Human | 50 mg | ~2 hours | ~2-6 hours | [1] |

| t1/2 | Human | 50 mg | ~2-3 hours | ~10 hours | [1] |

| AUC | Human | 50 mg | ~54 ng·h/mL | ~10424 ng·h/mL | [1] |

| Bioavailability | Rat | 4 mg/kg | 6.8% | >55% | [2] |

| Bioavailability | Mouse | Oral | <15% | ~90% |

This table presents a summary of representative data. Values can vary significantly based on the study design, dosage, and analytical methods used.

The Role of Sulfatases in this compound Deconjugation

The deconjugation of this compound is catalyzed by sulfatases, a family of enzymes that hydrolyze sulfate esters. Steroid sulfatase (STS) and various arylsulfatases are the most likely candidates for this reaction due to their substrate specificities.

-

Steroid Sulfatase (STS): This enzyme is known to hydrolyze a variety of sulfated steroids and is expressed in numerous tissues, including the liver, breast, and prostate. Given the structural similarities between genistein and steroidal estrogens, STS is a strong candidate for the deconjugation of this compound.

-

Arylsulfatases: This group of enzymes can hydrolyze sulfate esters of aromatic compounds. Their broad substrate specificity suggests they may also be involved in the deconjugation of flavonoid sulfates.

The tissue-specific expression of these sulfatases is a key determinant of where this compound can be reactivated to its aglycone form.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of in vivo deconjugation of this compound.

In Vivo Animal Study for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of genistein and this compound and to assess the extent of in vivo deconjugation.

Materials:

-

Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

This compound (synthesized or commercially available)

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue collection supplies

-

HPLC or LC-MS/MS system

Procedure:

-

Animal Dosing: Administer a single oral or intravenous dose of this compound to the animals. A control group receiving the vehicle should be included.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, intestine, breast, prostate).

-

Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize tissue samples in an appropriate buffer.

-

Sample Analysis: Analyze the plasma and tissue homogenates for the concentrations of genistein and this compound using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) for both genistein and this compound. The appearance of genistein in the plasma and tissues following administration of this compound provides evidence of in vivo deconjugation.

Measurement of Sulfatase Activity in Tissue Homogenates

Objective: To quantify the sulfatase activity responsible for the deconjugation of this compound in different tissues.

Materials:

-

Tissue homogenates from the in vivo study

-

This compound (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the tissue homogenate with the reaction buffer. Pre-incubate at 37°C.

-

Initiate Reaction: Add this compound to the reaction mixture to a final concentration relevant to in vivo levels.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding the quenching solution.

-

Sample Analysis: Centrifuge the mixture and analyze the supernatant for the formation of genistein using HPLC or LC-MS/MS.

-

Data Analysis: Calculate the rate of genistein formation per unit of protein in the tissue homogenate to determine the sulfatase activity.

HPLC-MS/MS Method for Quantification of Genistein and this compound

Objective: To develop a sensitive and specific method for the simultaneous quantification of genistein and this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Multiple Reaction Monitoring (MRM):

-

Genistein: Precursor ion [M-H]⁻ at m/z 269, with product ions for quantification and qualification.

-

This compound: Precursor ion [M-H]⁻ at m/z 349, with product ions for quantification and qualification.

-

-

Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₃-genistein) is recommended for accurate quantification.

Sample Preparation:

-

Protein Precipitation: Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma or tissue homogenate.

-

Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase composition.

-

Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways related to genistein and its deconjugation.

Genistein Metabolism and Deconjugation

Caption: Metabolic pathway of genistein sulfation and deconjugation.

Experimental Workflow for In Vivo Deconjugation Study

Caption: Workflow for studying in vivo deconjugation of this compound.

Signaling Pathways Modulated by Genistein

Caption: Key signaling pathways modulated by genistein.

Future Directions and Conclusion

The in vivo deconjugation of this compound represents a critical, yet understudied, aspect of its pharmacology. While the conceptual framework is established, there is a clear need for more quantitative in vivo data to fully elucidate the tissue-specific dynamics of this process. Future research should focus on:

-

Quantitative Tissue-Specific Deconjugation: Employing advanced analytical techniques to accurately measure the rate and extent of this compound hydrolysis in various target tissues.

-

Identification of Specific Sulfatases: Utilizing proteomic and genomic approaches to identify the specific sulfatase enzymes responsible for this compound deconjugation and to characterize their substrate specificity.

-

Correlation with Biological Activity: Directly linking the levels of local deconjugation with downstream biological effects in relevant disease models.

References

The Critical Role of Sulfotransferases in Genistein 7-Sulfate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the body, with sulfation being a key conjugation reaction that significantly influences its bioavailability and biological activity. The formation of genistein 7-sulfate is a primary metabolic pathway, predominantly catalyzed by specific cytosolic sulfotransferase (SULT) enzymes. This technical guide provides an in-depth exploration of the role of SULTs in this process, summarizing key kinetic data, detailing relevant experimental protocols, and visualizing the underlying biochemical and regulatory pathways. Understanding the nuances of genistein sulfation is critical for researchers in nutrition, toxicology, and drug development, as it directly impacts the physiological effects of this widely studied phytoestrogen.

Introduction to Genistein Sulfation

Genistein (5,7,4'-trihydroxyisoflavone) is a phytoestrogen that has garnered significant interest for its potential health benefits, including its role in hormone-dependent cancers and cardiovascular health. Upon ingestion, genistein is subject to extensive first-pass metabolism in the intestine and liver. One of the major metabolic routes is sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs) that transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the genistein molecule.[1] This process increases the water solubility of genistein, facilitating its excretion and modulating its biological activity. The primary sulfated metabolite is this compound, indicating a regioselective preference of the involved enzymes.

Key Sulfotransferases in this compound Formation

Extensive research has identified the specific SULT isoforms responsible for the sulfation of genistein. The SULT1A subfamily, particularly SULT1A1, plays a pivotal role.

-

SULT1A1: This enzyme is highly expressed in the human liver and gastrointestinal tract and is considered the primary catalyst for the 7-preferential sulfation of genistein.[1][2] Its high affinity and catalytic efficiency for genistein make it the most important SULT isoform in the monosulfation of this isoflavone.[1]

-

SULT1E1: While SULT1A1 is key for monosulfation, SULT1E1 has been shown to play a significant role in the disulfation of genistein.

-

SULT2A1: Genistein has been demonstrated to induce the expression of SULT2A1 in human liver (HepG2) and colon (Caco-2) carcinoma cells, suggesting a role for this isoform in genistein metabolism, particularly in extrahepatic tissues.

Data Presentation: Kinetics of Genistein Sulfation

The efficiency of genistein sulfation by different SULT isoforms can be quantitatively described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). While specific kinetic data for genistein 7-sulfation is not always readily available in the literature, the following table summarizes the reported kinetic parameters for genistein sulfation by various SULT1A1 allozymes. It is important to note that these values can vary depending on the experimental conditions.

| SULT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| SULT1A11 | Genistein | Not explicitly stated | Not explicitly stated | Higher than *2 and *3 |

| SULT1A12 | Genistein | Not explicitly stated | Not explicitly stated | Lowest among the allozymes |

| SULT1A1*3 | Genistein | Not explicitly stated | Not explicitly stated | Intermediate between *1 and *2 |

*Note: The provided search results indicate that kinetic studies have been performed, but specific Km and Vmax values for the 7-sulfation of genistein by SULT1A1 were not consistently reported in the accessible literature. The trend in Vmax for genistein sulfation by SULT1A1 allozymes is reported as *1 > *3 > 2.

Signaling Pathways and Regulation

The expression of SULT enzymes is subject to regulation by various factors, including xenobiotics like genistein. Genistein can induce the expression of SULT1A1 and SULT2A1, suggesting a mechanism of autoregulation of its own metabolism.

Genistein Metabolism and Sulfation Pathway

The primary metabolic pathway for genistein involves sulfation at the 7-hydroxyl position, catalyzed predominantly by SULT1A1.

Caption: Metabolic pathway of genistein to this compound.

Proposed Signaling Pathway for Genistein-Induced SULT1A1 Expression

While the precise mechanism of genistein-induced SULT1A1 expression is still under investigation, it is known that the basal transcription of the SULT1A1 gene is regulated by transcription factors such as Sp1 and GA-binding protein (GABP). Genistein may influence these or other signaling pathways to enhance SULT1A1 expression.

Caption: Proposed signaling pathway for SULT1A1 induction by genistein.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of sulfotransferases in this compound formation.

Sulfotransferase (SULT) Activity Assay

This assay measures the enzymatic activity of SULTs in converting genistein to its sulfated form.

Materials:

-

Recombinant human SULT1A1 enzyme

-

Genistein

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl₂.

-

Add the recombinant SULT1A1 enzyme to the reaction mixture.

-

Initiate the reaction by adding genistein (substrate) and PAPS (cofactor).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the formation of this compound. The mobile phase can consist of a gradient of acetonitrile and water with 0.1% TFA, and detection can be performed at a wavelength of 262 nm.

Western Blot Analysis of SULT1A1 Expression

This technique is used to detect and quantify the amount of SULT1A1 protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SULT1A1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against SULT1A1 overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software.

Real-Time Reverse Transcription PCR (RT-PCR) for SULT1A1 mRNA Expression

This method is used to measure the relative levels of SULT1A1 mRNA to assess gene expression.

Materials:

-

Total RNA extracted from cells or tissues

-

Reverse transcriptase

-

cDNA synthesis kit

-

SULT1A1-specific primers

-

Housekeeping gene primers (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Synthesize cDNA from the extracted total RNA using reverse transcriptase.

-

Set up the real-time PCR reaction with the cDNA template, SULT1A1-specific primers, and qPCR master mix.

-

Run the real-time PCR program with appropriate cycling conditions.

-

Analyze the data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of SULT1A1 mRNA by normalizing to the expression of a housekeeping gene using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of sulfotransferases in this compound formation.

Caption: Experimental workflow for studying genistein sulfation.

Conclusion

The sulfation of genistein, particularly the formation of this compound, is a critical metabolic process mediated primarily by the SULT1A1 enzyme. This reaction significantly alters the pharmacokinetic and pharmacodynamic properties of this important phytoestrogen. Furthermore, the expression of the enzymes responsible for this metabolic step can be induced by genistein itself, adding a layer of complexity to its biological effects. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of sulfotransferases in the metabolism and activity of genistein and other dietary compounds. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies and for providing evidence-based dietary recommendations.

References

Stability of Genistein 7-Sulfate in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the considerations and methodologies for assessing the stability of genistein 7-sulfate, a primary metabolite of the soy isoflavone genistein, in various biological matrices. Due to a notable lack of direct quantitative stability data in publicly available literature, this document synthesizes information on the analysis of genistein metabolites, general principles of drug metabolite stability testing, and the known behavior of isoflavones to offer a comprehensive framework for researchers.

Introduction to this compound

Genistein, a well-researched phytoestrogen found in soy products, undergoes extensive phase II metabolism in the body, leading to the formation of glucuronide and sulfate conjugates. This compound is one of the major circulating metabolites, and its concentration and stability in biological samples are critical for accurate pharmacokinetic and pharmacodynamic studies. Understanding the stability of this metabolite is paramount for ensuring the integrity of clinical and preclinical data.

Analytical Methodologies for this compound Quantification

The accurate assessment of stability is predicated on the availability of a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous quantification of genistein and its metabolites, including this compound, in biological matrices.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is a composite based on methodologies reported for the analysis of genistein and its conjugates[1][2][3][4].

-

Sample Preparation (Plasma/Serum/Urine):

-

Thaw frozen biological samples on ice.

-

To a 50 µL aliquot of the sample, add an internal standard (e.g., deuterated genistein or a structurally similar compound).

-

Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is employed.

-

MRM Transition for this compound: The specific parent and daughter ion masses for this compound would be determined during method development.

-

-

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.

Assessment of Stability in Biological Matrices

Freeze-Thaw Stability

Objective: To evaluate the stability of this compound after repeated freezing and thawing cycles.

Experimental Protocol:

-

Spike a pool of the biological matrix (e.g., human plasma) with a known concentration of this compound at low and high quality control (QC) levels.

-

Divide the spiked matrix into multiple aliquots.

-

Analyze a set of aliquots immediately (baseline, cycle 0).

-

Freeze the remaining aliquots at -80°C for at least 24 hours.

-

Thaw a set of aliquots at room temperature until completely thawed, and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

-

Repeat for a specified number of cycles (typically 3-5).

-

After the final cycle, analyze the samples using the validated LC-MS/MS method.

-

Compare the mean concentration of each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the deviation is within ±15%.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration representative of sample handling and processing time.

Experimental Protocol:

-

Spike a pool of the biological matrix with low and high QC concentrations of this compound.

-

Leave the spiked samples at room temperature (approximately 25°C) for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

-

At each time point, process and analyze the samples.

-

Compare the results to the initial (0 hour) concentration. The analyte is considered stable if the deviation is within ±15%.

Long-Term Storage Stability

Objective: To determine the stability of this compound under long-term storage conditions.

Experimental Protocol:

-

Spike a pool of the biological matrix with low and high QC concentrations of this compound.

-

Divide into aliquots and store at specified temperatures (e.g., -20°C and -80°C).

-

Analyze a set of aliquots at defined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Compare the concentrations at each time point to the baseline concentration. The analyte is considered stable if the deviation is within ±15%. Studies have shown that while many metabolites are stable at -80°C for up to five to seven years, some degradation can occur with longer storage durations[5].

Effect of pH and Temperature

While specific data for this compound is lacking, studies on genistein and its glycosides indicate that stability is influenced by pH and temperature. Degradation is more pronounced at elevated pH and temperatures. It is plausible that this compound would exhibit similar sensitivities.

Quantitative Data Summary

Direct quantitative data on the stability of this compound in biological matrices is not available in the reviewed literature. The following table summarizes pharmacokinetic parameters of genistein sulfates from human studies, which provides an indirect measure of their in vivo persistence.

| Parameter | Genistein Sulfate | Daidzein Sulfate | Biological Matrix | Reference |

| Apparent Terminal Half-life (t½) | 5.7 ± 0.7 h | 3.9 ± 0.5 h | Urine | |

| Apparent Terminal Half-life (t½) | 5.7 h | 3.1 h | Plasma | |

| Time to Peak Concentration (Tmax) | 4.5 h | 4.5 h | Plasma |

Signaling Pathways and Experimental Workflows

To provide a broader context for researchers, the following diagrams illustrate the major signaling pathways affected by genistein and a typical workflow for a stability assessment study.

Caption: Major signaling pathways modulated by genistein.

References

- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cell Permeability and Uptake of Genistein 7-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential therapeutic effects. In vivo, genistein is extensively metabolized into conjugates, with Genistein 7-sulfate being a major circulating form. Understanding the cell permeability and uptake of this metabolite is crucial for evaluating its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular transport of this compound, detailing its interaction with key transporters and summarizing relevant experimental data. Detailed protocols for assessing cell permeability and uptake are also provided, alongside visualizations of the key transport pathways and related signaling cascades.

Introduction

Genistein undergoes phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates. This compound, along with other conjugated forms, represents the primary circulating metabolites in the bloodstream. The biological activity of these conjugates is a subject of ongoing research, with evidence suggesting that their effects are largely dependent on their conversion back to the aglycone form, genistein, within target tissues. Therefore, the permeability and cellular uptake of this compound are critical determinants of its potential physiological and pharmacological actions.

Cell Permeability of this compound

The permeability of a compound across cellular membranes is a key factor in its absorption, distribution, and overall bioavailability. Due to its increased polarity and negative charge compared to the parent compound, this compound is expected to have limited passive diffusion across cell membranes.[1] Its transport is therefore highly dependent on the activity of membrane transporters.

In Vitro Permeability Data

For context, the permeability of the parent compound, genistein, and its 7-glucoside conjugate are presented in the table below.

| Compound | Cell Line | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| Genistein | Caco-2 | Apical to Basolateral | 20.0 ± 0.8 | [2] |

| Genistein 7-glucoside (Genistin) | Caco-2 | Apical to Basolateral | Not Absorbed | [2] |

| Genistein 7-glucoside (Genistin) | Caco-2 | Basolateral to Apical | 1.28 ± 0.10 | [2] |

Table 1: Apparent Permeability Coefficients of Genistein and Genistein 7-glucoside in Caco-2 cell monolayers.

The data clearly indicates that while genistein has good permeability, its glucuronide conjugate is poorly absorbed and is actively effluxed. A similar trend of low permeability and active efflux is anticipated for this compound due to its physicochemical properties.

Cellular Uptake and Efflux Mechanisms

The cellular concentration of this compound is regulated by a balance between uptake and efflux transporters.

Uptake Transporters

Studies on flavonoid conjugates suggest that Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) may be involved in the uptake of sulfated forms. However, specific studies confirming the role of these transporters in the uptake of this compound are limited.

Efflux Transporters

Research has more definitively identified the involvement of ATP-binding cassette (ABC) transporters in the efflux of genistein and its conjugates.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Studies have shown that genistein sulfates are substrates of BCRP.[3] In BCRP knockout mice, the excretion of genistein sulfate was significantly reduced, indicating a dominant role for this transporter in its efflux.

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): While MRP2 is known to transport glucuronide conjugates of flavonoids, its specific role in the efflux of this compound is less clear, though it is known to transport sulfated bile salts.

The active efflux of this compound by these transporters significantly limits its intracellular accumulation and, consequently, its potential for direct biological activity.

Signaling Pathways

The direct impact of this compound on cellular signaling pathways is not well-documented. It is widely believed that its biological effects are primarily mediated by its conversion to genistein. Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Genistein has been shown to influence the MAPK pathway, which plays a crucial role in cell growth and differentiation. Depending on the cell type and concentration, genistein can either inhibit or stimulate the phosphorylation of key MAPK components like ERK, p38, and JNK.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Genistein has been demonstrated to inhibit the PI3K/Akt pathway in various cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cell permeability and uptake. The following are generalized protocols for Caco-2 and MDCK permeability assays and a cellular uptake assay, which can be adapted for the study of this compound.

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

Lucifer yellow (for monolayer integrity assessment)

-

LC-MS/MS or other suitable analytical method for quantification

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A-B):

-

Wash the monolayers with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the apical chamber.

-

-

Transport Experiment (Basolateral to Apical - B-A):

-

Perform the experiment in the reverse direction to determine the efflux ratio. Add the test compound to the basolateral chamber and sample from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.

-

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

-

MDCK Permeability Assay

This assay is often used to assess passive permeability and to screen for substrates of specific transporters when using transfected cell lines (e.g., MDCK-MDR1).

Objective: To determine the Papp and efflux ratio of a test compound across an MDCK cell monolayer.

Procedure: The protocol is similar to the Caco-2 assay, with the main difference being a shorter culture time (3-5 days) for MDCK cells to form a confluent monolayer. MDCK cells transfected with specific transporters (e.g., MDR1 for P-glycoprotein, or BCRP) can be used to investigate the role of these transporters in the efflux of the test compound.

Cellular Uptake Assay

This assay measures the accumulation of a compound within cells over time.

Objective: To determine the kinetics of cellular uptake of a test compound.

Materials:

-

Target cell line (e.g., Caco-2, HepG2)

-

96-well cell culture plates

-

Uptake buffer (e.g., HBSS)

-

Radiolabeled or fluorescently labeled test compound (or a sensitive analytical method for unlabeled compound)

-

Stop solution (ice-cold buffer)

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Uptake Experiment:

-

Wash the cells with pre-warmed uptake buffer.

-

Add the labeled test compound in uptake buffer to each well to initiate uptake.

-

Incubate at 37°C for various time points.

-

To determine non-specific binding, include wells with a high concentration of an inhibitor or unlabeled compound.

-

-

Termination of Uptake:

-

At each time point, rapidly aspirate the uptake solution.

-

Immediately wash the cells multiple times with ice-cold stop solution to remove unbound compound.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with lysis buffer.

-

Quantify the amount of compound in the cell lysate using an appropriate method (e.g., scintillation counting, fluorescence measurement).

-

-

Data Analysis: Plot the intracellular concentration of the compound over time to determine the uptake rate. Kinetic parameters (Km and Vmax) can be calculated if concentration-dependent uptake is measured.

Conclusion and Future Directions

This compound, a major metabolite of genistein, exhibits low passive permeability and is a substrate for efflux transporters, particularly BCRP. This significantly limits its intracellular accumulation and suggests that its biological activity is likely dependent on its conversion back to genistein by sulfatases in target tissues. The direct effects of this compound on signaling pathways such as MAPK and PI3K/Akt remain to be elucidated.

Future research should focus on:

-

Determining the apparent permeability coefficients of this compound in Caco-2 and MDCK cell models to provide quantitative data on its transport.

-

Identifying the specific uptake transporters involved in its cellular entry.

-

Investigating the direct effects of this compound on key signaling pathways to ascertain any intrinsic biological activity.

A more complete understanding of the cellular pharmacokinetics of this compound will be instrumental in accurately assessing the in vivo efficacy and therapeutic potential of dietary soy isoflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. Transport of genistein-7-glucoside by human intestinal CACO-2 cells: potential role for MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

Genistein 7-sulfate potential as a biomarker of soy intake.

An In-depth Technical Guide to Genistein 7-Sulfate as a Biomarker of Soy Intake

Introduction

Genistein is a prominent isoflavone found abundantly in soybeans and soy-derived products[1][2]. As a phytoestrogen, its structural similarity to endogenous estrogen allows it to exert various biological effects, making it a subject of extensive research for its potential roles in health and disease[1]. Accurately assessing dietary intake of soy is crucial for epidemiological studies seeking to correlate consumption with health outcomes. While food frequency questionnaires (FFQs) and dietary recalls are common methods, they are subject to recall bias and inaccuracies. Therefore, the identification and validation of objective biomarkers are paramount.

Upon ingestion, genistein undergoes extensive metabolism, primarily in the intestine and liver[3]. The resulting metabolites, particularly phase II conjugates like glucuronides and sulfates, are found in significantly higher concentrations in circulation than the parent aglycone[3]. Among these, this compound has emerged as a strong candidate for a reliable biomarker of soy intake due to its direct derivation from genistein metabolism. This guide provides a comprehensive overview of the metabolism of genistein, quantitative data supporting this compound's role as a biomarker, detailed experimental protocols for its measurement, and the key signaling pathways influenced by genistein.

Metabolism of Genistein

In soy products, genistein is predominantly present in its glycoside form, genistin (genistein 7-glucoside). The metabolic journey from ingestion to circulation involves several key steps:

-

Hydrolysis: In the small intestine, bacterial β-glucosidases hydrolyze the glycosidic bond of genistin, releasing the biologically active aglycone, genistein.

-

Absorption and Phase II Metabolism: Genistein aglycone is absorbed across the intestinal wall. During this process and subsequent first-pass metabolism in the liver, it undergoes extensive phase II conjugation. The primary reactions are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Circulation: This rapid and extensive metabolism results in very low circulating levels of free genistein aglycone. The majority of genistein in the bloodstream exists as its conjugated metabolites, including this compound, genistein 4'-glucuronide, and genistein 7-glucuronide. Genistein-7-sulfate is a primary metabolite found in various breast cancer cell lines, which express high levels of sulfotransferase.

Quantitative Evidence for Genistein Metabolites as Biomarkers

Numerous studies have demonstrated a strong correlation between soy consumption and the concentrations of genistein and its metabolites in plasma and urine. These metabolites, including this compound, are considered reliable exposure biomarkers. The short half-life of isoflavones means that their measurement in urine and plasma primarily reflects intake within the previous 48 hours.

The data consistently show that as soy intake increases, so do the plasma concentrations of genistein, providing a dose-response relationship that is fundamental for a good biomarker.

Table 1: Plasma Genistein Concentrations Following Soy Intake

| Study | Population | Soy/Isoflavone Dose | Analyte | Mean Plasma Concentration (nmol/L) |

|---|---|---|---|---|

| Verkasalo et al. (2001) | 20 British Women | Group 1 (Lowest Soya Intake) | Genistein | 14.3 (Geometric Mean) |

| Verkasalo et al. (2001) | 20 British Women | Group 2 | Genistein | 16.5 (Geometric Mean) |

| Verkasalo et al. (2001) | 20 British Women | Group 3 | Genistein | 119 (Geometric Mean) |

| Verkasalo et al. (2001) | 20 British Women | Group 4 (Highest Soya Intake) | Genistein | 378 (Geometric Mean) |

| Miltyk et al. (2003) | 20 Prostate Cancer Patients | 300-600 mg/day (genistein) | Unconjugated Genistein | Peak up to 0.32 µM (320 nmol/L) |

| Miltyk et al. (2003) | 20 Prostate Cancer Patients | 300-600 mg/day (genistein) | Total Genistein | Peak up to 27.1 µM (27,100 nmol/L) |

Note: Total genistein includes the aglycone and its conjugated metabolites (sulfates and glucuronides) after enzymatic deconjugation.

Experimental Protocols for Quantification

The accurate quantification of this compound and other isoflavones in biological matrices like plasma and urine is critical for biomarker validation. The standard approach involves enzymatic hydrolysis followed by chromatographic separation and detection.

Protocol: Quantification of Total Genistein in Human Plasma

This protocol describes a general method for measuring total genistein (aglycone + conjugates), which is a common practice in biomarker studies. To specifically quantify this compound, the enzymatic hydrolysis step would be omitted, and chromatographic conditions would be optimized to separate the specific conjugate.

1. Sample Collection and Storage:

-

Collect whole blood in heparinized or EDTA-containing tubes.

-

Centrifuge at approximately 1800 x g for 20 minutes to separate plasma.

-

Store plasma samples at -70°C or below until analysis to ensure stability.

2. Enzymatic Hydrolysis (for Total Isoflavones):

-

To a known volume of plasma (e.g., 200 µL), add an internal standard.

-

Add a buffer solution (e.g., sodium acetate) to achieve an optimal pH of ~5.0.

-

Add a mixture of β-glucuronidase and sulfatase enzymes (e.g., from Helix pomatia).

-

Incubate the mixture, for example, at 37°C overnight, to cleave the glucuronide and sulfate moieties from the genistein backbone, converting all metabolites to the genistein aglycone form.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or a low-percentage methanol wash) to remove interfering substances.

-

Elute the genistein aglycone using an appropriate solvent, such as methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

4. Chromatographic Analysis (HPLC or UPLC-MS/MS):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS/MS) or a UV detector.

-

Column: A reverse-phase column, such as a C18 column (e.g., Nova-Pak C18, 3.9 x 150 mm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV-Visible: Detection can be performed at a wavelength of approximately 260 nm.

-

MS/MS: Tandem mass spectrometry offers superior sensitivity and selectivity. Detection is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for genistein and the internal standard.

-

5. Quantification:

-

A calibration curve is generated using certified standards of genistein at known concentrations (e.g., 1.5 to 54 µg/mL).

-

The concentration of genistein in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Genistein's Impact on Cellular Signaling Pathways

The interest in genistein as a biomarker is driven by its diverse biological activities, which are mediated through the modulation of multiple cellular signaling pathways.

1. Estrogen Receptor (ER) Signaling: Genistein has a higher binding affinity for Estrogen Receptor β (ERβ) than for ERα. This differential affinity allows it to act as a selective estrogen receptor modulator (SERM). In tissues with high ERβ expression, it can exert estrogenic or anti-estrogenic effects depending on the local concentration of endogenous estrogens, influencing gene expression related to cell proliferation and differentiation.

2. Tyrosine Kinase Inhibition: Genistein is a well-documented inhibitor of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR) kinase. By blocking the phosphorylation of tyrosine residues on key signaling proteins, genistein can disrupt downstream pathways like the Ras/MAPK (ERK1/2) and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation.

3. NF-κB Pathway Modulation: Genistein can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress Akt activation, which is upstream of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and downregulating the expression of target genes involved in inflammation and cell survival.

References

- 1. Genistein: Dual Role in Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein—Opportunities Related to an Interesting Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Physiological Role of Genistein 7-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential roles in human health and disease, particularly in the context of hormone-dependent cancers. Upon ingestion, genistein undergoes extensive metabolism, with the formation of glucuronide and sulfate conjugates being a primary route of biotransformation. Among these metabolites, Genistein 7-sulfate is a significant circulating form. Understanding the physiological role of this sulfated conjugate is crucial for elucidating the in vivo mechanisms of action of genistein and for the development of soy-based therapeutics. This technical guide provides a comprehensive overview of the preliminary studies on the physiological role of this compound, with a focus on its biological activity, relevant experimental protocols, and associated signaling pathways.

Data Presentation

The biological activity of this compound has been primarily investigated in the context of its potential estrogenic and anti-cancer effects. The following tables summarize the available quantitative and qualitative data.

Table 1: Estrogen Receptor Binding Affinity of Genistein and this compound

| Compound | Estrogen Receptor (ER) Subtype | Binding Affinity (IC50/Ki) | Method | Reference |

| Genistein | ERα | ~5 x 10-7 M (IC50) | Competitive Binding Assay | [1] |

| Genistein | ERβ | Higher affinity than for ERα | Competitive Binding Assay | [2] |

| This compound | ERα, ERβ | Inactive in assays for estrogenicity | Not specified | [3] |

Table 2: Effect on Cancer Cell Proliferation

| Cell Line | Compound | Concentration | Effect on Proliferation | Assay | Reference |

| MCF-7 (ERα+) | Genistein | 10-8-10-6 M | Stimulated growth | Not specified | [1] |

| MCF-7 (ERα+) | Genistein | >10-5 M | Inhibited growth | Not specified | [1] |

| MCF-7 (ERα+) | This compound | Not specified | No effect on growth | Not specified | |

| T47D (ERα+) | This compound | Not specified | No effect on growth | Not specified | |

| MCF-10A (ERα-) | This compound | Not specified | No effect on growth | Not specified |

Table 3: Pharmacokinetic Parameters of Genistein Metabolites in Humans

| Metabolite | Parameter | Value | Study Population | Reference |

| Genistein Sulfate | Apparent terminal half-life | 4.5 ± 0.7 h | Healthy volunteers | |

| Genistein Glucuronides | Apparent terminal half-life | 6.0 ± 0.4 h | Healthy volunteers |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. This section provides protocols for key experiments related to the study of this compound.

Synthesis of this compound

A common method for the sulfation of flavonoids involves esterification with sulfuric acid.

Materials:

-

Genistein

-

Concentrated sulfuric acid

-

6N Sodium hydroxide (NaOH)

-

Ice bath

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for purification and identification

Protocol:

-

Dissolve genistein in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Allow the reaction to proceed for a specified time (e.g., 3 hours) on ice.

-

Terminate the reaction by neutralizing the mixture with 6N NaOH.

-

Purify the resulting genistein sulfate derivative using preparative HPLC.

-

Confirm the identity and purity of the synthesized this compound using HPLC-MS.

Cell Culture

MCF-7 and T47D Human Breast Cancer Cell Lines

Materials:

-

MCF-7 or T47D cells

-

Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with medium containing FBS.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cultured MCF-7 or T47D cells

-

96-well plates

-

This compound (and genistein as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or genistein for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-